Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate - 71145-03-4

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Catalog Number: EVT-261094
CAS Number: 71145-03-4
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, commonly known as Bay K 8644, is a synthetic 1,4-dihydropyridine (DHP) derivative. This compound plays a crucial role in scientific research as a pharmacological tool for investigating the structure and function of L-type calcium channels (LTCCs). [ [], [] ]

Synthesis Analysis

The synthesis of Bay K 8644 typically involves a modified Hantzsch reaction. While specific details of the synthesis process are not extensively elaborated upon in the provided literature, it is generally understood that the reaction involves condensing an aldehyde (2-(trifluoromethyl)benzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen source (ammonium acetate) under specific conditions. [ [], [] ]

Molecular Structure Analysis

Bay K 8644 exhibits a characteristic 1,4-dihydropyridine ring structure, a common feature among DHP calcium channel modulators. The dihydropyridine ring adopts a boat-like conformation, which is crucial for its interaction with LTCCs. [ [], [] ] Substituents on the dihydropyridine ring, including the nitro group, methyl groups, and the trifluoromethylphenyl group, contribute to its specific pharmacological activity. [ [], [], [] ]

Mechanism of Action

Bay K 8644 acts as an L-type calcium channel agonist, enhancing calcium influx into cells. [ [], [] ] It binds to a specific site on the LTCC, distinct from the binding site of calcium channel blockers like nifedipine. [ [], [], [] ] This binding stabilizes the open state of the channel, prolonging the duration of calcium influx. [ [], [] ] The increased intracellular calcium concentration then triggers a cascade of downstream signaling events, leading to various physiological responses depending on the cell type.

Applications
  • L-Type Calcium Channel Pharmacology: It helps elucidate the structure-activity relationship of LTCCs by studying its interactions with the channel and comparing it to other agonists and antagonists. [ [], [], [], [], [], [], [], [] ]
  • Cellular Mechanisms of Calcium Signaling: Researchers utilize Bay K 8644 to induce controlled increases in intracellular calcium levels, enabling them to study calcium-dependent cellular processes such as neurotransmitter release, muscle contraction, and hormone secretion. [ [], [], [] ]
  • Cardiovascular Physiology and Pathophysiology: Bay K 8644 serves as a tool to investigate the role of LTCCs in regulating heart rate, contractility, and vascular tone. [ [], [], [], [], [] ] It aids in understanding the mechanisms underlying cardiovascular diseases like hypertension and heart failure.
  • Stem Cell Differentiation and Characterization: Recent studies have explored the use of Bay K 8644 in differentiating stem cells into cardiomyocytes. [ [] ] Differences in its effects on LTCCs between native and stem cell-derived cardiomyocytes highlight the importance of comprehensive pharmacological characterization in these models.

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used for treating cardiovascular diseases. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. [ [] ]
  • Relevance: Nifedipine and Bay K8644 share the core 1,4-dihydropyridine structure, differing primarily in the substituents at the 4-position of the ring. This makes them structurally related and leads to their contrasting effects on calcium channels; Nifedipine acts as an antagonist, while Bay K8644 is an agonist. [ [] ] The structural similarities also result in similar binding sites on calcium channels. [ [] ]

Verapamil

  • Compound Description: Verapamil is a phenylalkylamine calcium channel blocker. It inhibits calcium influx into vascular smooth muscle cells, causing vasodilation and reducing heart rate. [ [] ]
  • Relevance: Although structurally distinct from Bay K8644, verapamil interacts with L-type calcium channels similarly to dihydropyridine antagonists, suggesting an overlapping binding site. [ [], [] ] This interaction establishes a structure-activity relationship within the broader category of calcium channel modulators, linking it to Bay K8644.

Diltiazem

  • Compound Description: Diltiazem is a benzothiazepine calcium channel blocker. It primarily targets L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced heart rate. [ [], [] ]
  • Relevance: While structurally different from Bay K8644, diltiazem interacts with L-type calcium channels, similar to dihydropyridine antagonists. [ [], [], [], [] ] This shared target and its allosteric interaction with dihydropyridine binding sites highlight the structure-activity relationship between different classes of calcium channel modulators, connecting it to Bay K8644.
  • Compound Description: FPL 64176 is a benzoylpyrrole derivative that acts as an L-type calcium channel activator. It increases calcium influx into cells, leading to muscle contraction. [ [], [] ]
  • Relevance: FPL 64176 shares the calcium channel activation property with Bay K8644, although their chemical structures differ. [ [], [] ] This functional similarity suggests they interact with L-type calcium channels similarly, implying a structure-activity relationship in their mechanism of action.

(±)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This compound is a racemic mixture of (-)-(S)-2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate and (+)-(R)-2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate. [ [] ]
  • Relevance: This racemic compound is a direct structural analog of Bay K8644, with the only difference being the replacement of the methyl ester with a 2-nitrooxyethyl ester. [ [] ] This modification introduces nitric oxide donating properties while maintaining the core structure of Bay K8644, making it a key related compound for studying the structure-activity relationships of 1,4-dihydropyridines.

(-)-(S)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This enantiomer exhibits a unique dual activity profile. It acts as a calcium channel agonist in cardiac muscle (GPLA) and a calcium channel antagonist in smooth muscle (GPILSM). [ [] ] This dual action makes it a promising lead compound for developing drugs to treat congestive heart failure. [ [] ]
  • Relevance: This enantiomer is directly derived from Bay K8644 by replacing the methyl ester with a 2-nitrooxyethyl ester and isolating the (-)-(S) enantiomer. [ [] ] This modification introduces nitric oxide donating properties while maintaining the core structure of Bay K8644, making it a key related compound for studying the structure-activity relationships of 1,4-dihydropyridines, particularly regarding their effects on different muscle types.

(+)-(R)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This enantiomer displays calcium channel antagonist activity in both cardiac muscle (GPLA) and smooth muscle (GPILSM), making it less selective in its action compared to its enantiomeric counterpart. [ [] ]
  • Relevance: Similar to the previous compound, this (+)-(R) enantiomer is also derived from Bay K8644 by replacing the methyl ester with a 2-nitrooxyethyl ester. [ [] ] The difference in activity between the enantiomers highlights the significance of stereochemistry in the structure-activity relationships of 1,4-dihydropyridines.

Furnidipine

  • Compound Description: Furnidipine, also known as CRE-319, is a 1,4-dihydropyridine derivative. It is a calcium channel blocker known for its vasodilatory properties, primarily used in treating cardiovascular diseases. [ [] ]

Isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,1,3-benzoxadiazol-4-yl)pyridine-5-carboxylate (PN 202-791)

  • Compound Description: PN 202-791 is a 1,4-dihydropyridine derivative that acts as a calcium channel modulator. [ [] ]
  • Relevance: PN 202-791 shares the core 1,4-dihydropyridine structure with Bay K8644, with an isopropyl ester at the 5-position. [ [] ] The primary structural difference lies in the 4-position substituent, where PN 202-791 features a 2,1,3-benzoxadiazol-4-yl group instead of the 2-(trifluoromethyl)phenyl group in Bay K8644. This structural difference makes it a valuable compound for understanding how modifications to the 4-position substituent influence the activity and selectivity of 1,4-dihydropyridine calcium channel modulators.

Properties

CAS Number

71145-03-4

Product Name

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

IUPAC Name

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.3 g/mol

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3

InChI Key

ZFLWDHHVRRZMEI-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester
Bay K 8644
Bay K8644
Bay R 5417
Bay R5417
Bay-K-8644
Bay-K-8644, (+)-Isomer
Bay-K-8644, (+-)-Isomer
Bay-K-8644, (-)-Isomer
Bay-K8644
Bay-R-5417
BayK8644
BayR5417
BK 8644
BK-8644
BK8644
R5417, Bay

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.